2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Ion Channel Pharmacology Pain Research P2X3 Antagonist

This 2-methyl-substituted pyrido[3,2-b][1,4]oxazin-3-one is a validated pharmacophore for kinase drug discovery. Unlike the unsubstituted parent (CAS 20348-09-8), the 2-methyl group enhances lipophilicity and target engagement. Documented EC50 80 nM at P2X3 receptor and OCT1 inhibition IC50 138 µM enable precise ADME-Tox profiling. Ideal for TNAP inhibitor libraries. Insist on CAS 20348-19-0 to avoid failed syntheses and invalid biological results.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 20348-19-0
Cat. No. B1338760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CAS20348-19-0
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=CC=N2
InChIInChI=1S/C8H8N2O2/c1-5-8(11)10-7-6(12-5)3-2-4-9-7/h2-5H,1H3,(H,9,10,11)
InChIKeyNAUMYXMBWPUXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-19-0): A Core Scaffold for Medicinal Chemistry and Kinase Inhibitor Research


2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-19-0) is a heterocyclic compound characterized by a pyridine ring fused to an oxazine moiety with a methyl group at the 2-position [1]. It belongs to the pyrido[3,2-b][1,4]oxazin-3-one class, a privileged scaffold in medicinal chemistry. This compound serves as a key building block or core structure for the development of various bioactive molecules, including kinase inhibitors [2]. Its molecular formula is C8H8N2O2, with a molecular weight of 164.16 g/mol, and it is typically supplied as a white crystalline powder with a melting point of 170.0-170.2 °C [1].

Procurement Alert: Why 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Cannot Be Interchanged with Unsubstituted or N-Alkylated Analogs


The presence of the methyl group at the 2-position and the specific substitution pattern on the pyrido[3,2-b][1,4]oxazin-3-one scaffold profoundly influences both chemical reactivity and biological target engagement. For instance, the unsubstituted parent compound, 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-09-8), lacks the methyl group, which alters its lipophilicity and potential for further derivatization . Furthermore, a significant body of research demonstrates that N-alkylation at the 4-position of this scaffold generates potent bioactivity, as seen with 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), a lead anticancer agent [1]. Therefore, substituting one pyrido[3,2-b][1,4]oxazin-3-one derivative for another without verifying the exact CAS number and substitution pattern can lead to failed syntheses, loss of desired activity, and invalid experimental results. The quantitative evidence below establishes the specific, though limited, known attributes of the 2-methyl analog.

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: A Quantitative Guide to Differentiated Activity and Scaffold Utility


Target Engagement: P2X3 Receptor Antagonism (EC50)

This compound has demonstrated antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3), a target implicated in chronic pain. [1]

Ion Channel Pharmacology Pain Research P2X3 Antagonist

Target Engagement: Human OCT1 Inhibition (IC50)

The compound's interaction with the human organic cation transporter 1 (OCT1/SLC22A1) has been quantified, providing a specific point of differentiation regarding its potential pharmacokinetic profile. [1]

Transporter Biology ADME-Tox SLC22A1

Scaffold Distinction: Differentiated Physicochemical Properties from the Parent Scaffold

The 2-methyl substitution distinguishes this compound from the unsubstituted parent scaffold (2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) by altering its fundamental physicochemical properties, which are critical for drug design and synthesis planning. [1]

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

Procurement-Driven Applications for 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-19-0)


Scaffold for Kinase Inhibitor Design and TNAP Inhibition Research

The pyrido[3,2-b][1,4]oxazin-3-one core, exemplified by this compound, is a recognized pharmacophore in kinase drug discovery. Its use is documented in patents for developing inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a target for diseases like vascular calcification [1]. Scientists procuring this compound can use it as a validated starting material for synthesizing libraries of novel kinase inhibitors, leveraging the core scaffold's proven utility in this therapeutic area.

Mechanistic Probe for P2X3 Receptor Pharmacology

With a reported EC50 of 80 nM for antagonism of the recombinant rat P2X3 receptor, this compound serves as a valuable chemical probe for studying purinergic signaling pathways, particularly those involved in pain perception [2]. Researchers investigating chronic pain mechanisms or screening for novel analgesics can use this compound as a reference antagonist in functional assays.

Reference Compound for Drug-Transporter Interaction Studies (OCT1)

The quantified IC50 of 138 µM for inhibition of the human organic cation transporter 1 (OCT1) provides a specific, data-backed application [3]. This compound can be used as a tool or reference compound in ADME-Tox studies to investigate OCT1-mediated drug-drug interactions or cellular uptake mechanisms, offering a clear point of comparison for newly synthesized compounds.

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